Pirandamine

Content Navigation

Researchers isolating serotonin-mediated pathways often face artifacts with traditional tricyclics. Pirandamine, a rigid indeno[2,1-c]pyran-based SSRI, provides clean 5-HT uptake inhibition without anticholinergic or norepinephrine-blocking off-targets. • High-purity free base or HCl salt for reliable comparative SERT/NET assays • Conformationally restricted core enables accurate 3D pharmacophore modeling and next-gen serotonergic agent design • Paired with tandamine (NRI), creates structurally analogous positive/negative controls for monoamine transporter studies. Immediate global shipping ensures procurement certainty.

CAS Number

Product Name

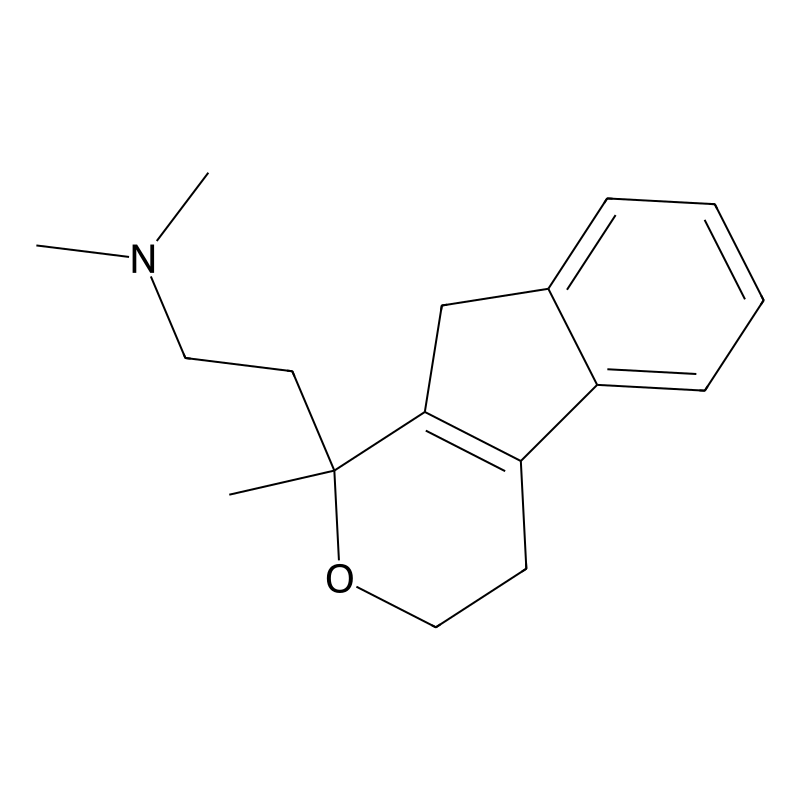

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Pirandamine is a synthetic tricyclic indeno[2,1-c]pyran derivative that functions as a highly selective serotonin reuptake inhibitor (SSRI). Unlike traditional flexible tricyclic compounds, its rigid, conformationally restricted core makes it a critical reference standard and structural scaffold in neuropharmacological research and medicinal chemistry. In procurement contexts, it is primarily sourced as a high-purity free base or hydrochloride salt for use in comparative monoamine transporter assays, 3D pharmacophore modeling, and the development of serotonergic agents. Its core value lies in its clean pharmacological profile, offering potent 5-hydroxytryptamine (5-HT) uptake inhibition without the confounding off-target activities typical of older benchmark materials [1].

Substituting Pirandamine with mainstream tricyclic antidepressants (such as amitriptyline or imipramine) or its closest structural analog, tandamine, fundamentally compromises assay integrity. While amitriptyline provides 5-HT inhibition, it introduces significant anticholinergic and norepinephrine-blocking artifacts, ruining its utility as a selective serotonergic probe. Conversely, substituting with tandamine—despite their shared developmental history and structural similarities—flips the selectivity entirely, as tandamine is a highly specific norepinephrine reuptake inhibitor (NRI). For researchers requiring precise isolation of serotonin-mediated pathways or a rigid indeno-pyran scaffold for structure-activity relationship (SAR) studies, replacing Pirandamine with these alternatives leads to off-target confounding and flawed pharmacophore mapping [1].

Serotonin Uptake Inhibition vs. Standard Tricyclics

When evaluated for neuronal 5-hydroxytryptamine (5-HT) uptake inhibition, Pirandamine exhibits potency equivalent to amitriptyline and strictly superior to imipramine. Unlike these standard tricyclic benchmarks, Pirandamine achieves this without concurrent norepinephrine (NE) uptake blockade, providing a cleaner pharmacological profile for serotonin-specific assays [1].

| Evidence Dimension | 5-HT uptake inhibition efficacy |

| Target Compound Data | Equivalent to Amitriptyline; Greater than Imipramine |

| Comparator Or Baseline | Imipramine (Baseline 5-HT blocker) |

| Quantified Difference | Superior 5-HT uptake blockade with zero NE interference |

| Conditions | In vivo brain monoamine uptake assays |

Buyers requiring a potent, serotonin-specific reference standard can rely on Pirandamine to match amitriptyline's efficacy while eliminating NE-driven experimental noise.

Elimination of Anticholinergic Off-Target Effects

A major limitation of classic tricyclic compounds in research is their high affinity for muscarinic acetylcholine receptors. Pirandamine is structurally distinct and exhibits no central anticholinergic effects, in stark contrast to desipramine, imipramine, and amitriptyline, which all produce significant anticholinergic interference [1].

| Evidence Dimension | Central anticholinergic activity |

| Target Compound Data | No observable central anticholinergic effects |

| Comparator Or Baseline | Amitriptyline and Imipramine (High anticholinergic activity) |

| Quantified Difference | Complete elimination of central muscarinic interference |

| Conditions | In vivo pharmacological profiling |

Selecting Pirandamine prevents anticholinergic artifacts in complex neuropharmacological models, ensuring that observed behavioral or physiological changes are strictly 5-HT mediated.

Orthogonal Selectivity for Matched-Pair Assays

Pirandamine (an indeno[2,1-c]pyran) and its close structural analog tandamine (a thiopyrano[3,4-b]indole) offer perfectly orthogonal selectivity. While Pirandamine is a selective 5-HT uptake blocker, tandamine acts as a selective NE uptake blocker. Neither compound exhibits in vivo monoamine oxidase (MAO) inhibition [1].

| Evidence Dimension | Transporter target specificity |

| Target Compound Data | Selective for 5-HT (SERT); no MAO inhibition |

| Comparator Or Baseline | Tandamine (Selective for NE (NET); no MAO inhibition) |

| Quantified Difference | Complete divergence in primary target despite shared developmental lineage |

| Conditions | In vivo brain uptake and MAO inhibition screens |

Procuring both compounds enables researchers to establish a highly controlled, structurally related matched-pair system for differentiating SERT and NET pathways.

Structural Rigidity in 3D Pharmacophore Modeling

Unlike flexible linear SSRIs, Pirandamine features a rigid 1,3,4,9-tetrahydroindeno[2,1-c]pyran core. This restricted conformation locks the spatial arrangement of the amine pharmacophore, making it an ideal rigid precursor and reference scaffold for mapping the 3D binding pocket of the serotonin transporter (SERT) [1].

| Evidence Dimension | Conformational flexibility |

| Target Compound Data | Rigid indeno-pyran fused ring system |

| Comparator Or Baseline | Standard flexible SSRIs (e.g., fluoxetine) |

| Quantified Difference | Restricted rotational freedom of the amine side chain |

| Conditions | Computational modeling and SAR synthesis workflows |

Medicinal chemists procure Pirandamine as a rigid structural template to reduce entropic penalties in binding and to precisely define spatial requirements for novel SERT inhibitors.

Matched-Pair Transporter Selectivity Assays

Due to its orthogonal selectivity compared to tandamine, Pirandamine is highly recommended as a reference standard in laboratory workflows designed to isolate serotonin versus norepinephrine pathways. Procuring both compounds allows assay developers to establish structurally analogous positive and negative controls for SERT and NET binding studies [1].

Rigid Scaffold for SSRI Drug Discovery

The conformationally restricted indeno[2,1-c]pyran core of Pirandamine makes it an excellent starting material or computational reference for medicinal chemistry programs. It is utilized to map the 3D spatial requirements of the serotonin transporter binding pocket, aiding in the design of next-generation, high-affinity serotonergic agents with reduced entropic binding penalties [2].

Central vs. Peripheral Serotonin Profiling

Because Pirandamine lacks the central anticholinergic artifacts of older tricyclics while maintaining potent peripheral effects (such as inhibiting gastric acid secretion), it is the preferred baseline compound for in vivo models investigating the divergent roles of central versus peripheral biogenic amine uptake [1], [3].

References

- [1] Pugsley TA, Lippmann W. Effects of tandamine and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities. Biochemical Pharmacology, 1976, 25(10): 1179-1186.

- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 431429, Pirandamine. PubChem, 2024.

- [3] Pugsley TA, Lippmann W. Effects of tandamine and pirandamine, selective blockers of biogenic amine uptake mechanisms, on gastric acid secretion and ulcer formation in the rat. Pharmacological Research Communications, 1977, 9(4): 387-405.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

4NAV7SU9TR

FQ73NM8JCR

Wikipedia

Explore Compound Types

O4Si-4